N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide
Description
N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-9(18-2)13-15-11(16-19-13)8-12(17)14-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,14,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODKAXGNUNTBOG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC(=O)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)CC(=O)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Introduction of the Cyclohexyl Group: : The cyclohexyl group can be introduced via nucleophilic substitution reactions. Cyclohexylamine can be reacted with an appropriate intermediate to form the desired product.
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Addition of the Methoxyethyl Group: : The methoxyethyl group can be introduced through alkylation reactions. This step often involves the use of alkyl halides, such as methoxyethyl chloride, in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
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Substitution: : Nucleophilic substitution reactions can occur at the cyclohexyl or methoxyethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions include oxidized oxadiazole derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
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Medicine: : The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
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Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
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Binding to Enzymes: : It can inhibit or activate enzymes involved in various biochemical pathways, leading to altered cellular functions.
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Interacting with Receptors: : The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
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Modulating Gene Expression: : It may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins.
Comparison with Similar Compounds
N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:
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Benzimidazoles: : These compounds also contain a heterocyclic ring with nitrogen atoms and exhibit a wide range of biological activities
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Thiadiazoles: : Similar to oxadiazoles, thiadiazoles contain sulfur in their heterocyclic ring. The substitution pattern and the presence of the cyclohexyl and methoxyethyl groups in this compound make it distinct from thiadiazoles.
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Triazoles: : Triazoles are another class of heterocyclic compounds with three nitrogen atoms in the ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
